molecular formula C11H16F3NO3S B6320835 1-Butyl-2-methylpyridinium triflate;  99% CAS No. 1770850-20-8

1-Butyl-2-methylpyridinium triflate; 99%

Cat. No. B6320835
CAS RN: 1770850-20-8
M. Wt: 299.31 g/mol
InChI Key: MLOOVQAZYDNHIQ-UHFFFAOYSA-M
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Description

1-Butyl-2-methylpyridinium triflate is a type of ionic liquid . It is used as a solvent in various chemical reactions, catalysis, and separations due to its ability to dissolve a wide range of organic and inorganic compounds .


Molecular Structure Analysis

The molecular structure of 1-Butyl-2-methylpyridinium triflate can be influenced by the positional isomeric cationic structure . A study has compared the properties of 1-butyl-2-methylpyridinium tetrafluoroborate with those of 1-butyl-3-methylpyridinium tetrafluoroborate and 1-butyl-4-methylpyridinium tetrafluoroborate .


Physical And Chemical Properties Analysis

A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate has been performed, which includes measurements of density, speed of sound, refractive index, kinematic viscosity, surface tension, and thermal properties .

Safety and Hazards

1-Butyl-2-methylpyridinium triflate should be handled with caution. Contact with skin or inhalation of spillage, dust, or vapor should be avoided. In case of contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

It’s known that this compound is used in laboratory chemicals and the manufacture of substances

Mode of Action

It’s known to be involved in the formation of benzyl esters of carboxylic acids in the presence of triethylamine , suggesting it may act as a catalyst or reagent in chemical reactions. More research is required to elucidate the exact interactions with its targets and the resulting changes.

Biochemical Pathways

The compound’s role in the formation of benzyl esters suggests it may influence esterification reactions, but the specific pathways and their downstream effects need further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-2-methylpyridinium triflate. It’s important to note that this compound should be handled appropriately in a laboratory setting to ensure safety .

properties

IUPAC Name

1-butyl-2-methylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.CHF3O3S/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)8(5,6)7/h5-7,9H,3-4,8H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOOVQAZYDNHIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049388
Record name 1-Butyl-2-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1770850-20-8
Record name 1-Butyl-2-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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